N-(2-methyl-3-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
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Description
N-(2-methyl-3-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of piperidine carboxamides and has shown potential for various applications in the field of medicinal chemistry.
Scientific Research Applications
Hydrogen Bonding and Molecular Assembly
A study by Smith and Wermuth (2010) delves into the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids. This research highlights the structural diversity and assembly principles that might be relevant to the study of N-(2-methyl-3-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, given the structural similarities with piperidine derivatives and the potential for hydrogen bonding in modulating molecular architecture and properties (Smith & Wermuth, 2010).
Synthesis and Polymer Applications
Yu, Seino, and Ueda (1999) reported on the synthesis of ordered polymers through direct polycondensation involving piperazine and related compounds, demonstrating the utility of piperidine and similar nitrogen-containing heterocycles in polymer chemistry. This suggests that compounds like N-(2-methyl-3-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide could find applications in the design and synthesis of novel polymers with specific properties (Yu, Seino, & Ueda, 1999).
Antagonistic Activities and Drug Design
Research on pyrazole derivatives as cannabinoid receptor antagonists by Lan et al. (1999) sheds light on the structural requirements for potent and selective activity against brain cannabinoid CB1 receptors. Given the structural framework of N-(2-methyl-3-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, this compound could theoretically be investigated for similar biological activities, emphasizing its potential in drug discovery and pharmacological studies (Lan et al., 1999).
Nucleophilic Catalysis in Organic Synthesis
The work by Challis et al. (1989) on the nucleophilic catalyzed decomposition of N-methyl-N-nitroamides presents a foundational understanding of reaction mechanisms involving nitrogen-containing compounds. This research may provide valuable insights into the reactivity and potential catalytic applications of N-(2-methyl-3-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide in organic synthesis (Challis et al., 1989).
properties
IUPAC Name |
N-(2-methyl-3-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-9-11-17(12-10-15)23(21(26)22-13-4-3-5-14-22)20(25)18-7-6-8-19(16(18)2)24(27)28/h6-12H,3-5,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCLAKMXHBSZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide |
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